6-Bromoquinolin-8-ol
Overview
Description
6-Bromoquinolin-8-ol is a useful intermediate in the preparation of 3,6-dibromo-8-quinolinol fungicides, which show fungicidal activity against Aspergillus niger, Aspergillus oryzae, Myrothecium verrucaria, Trichoderma viride, and Mucor cirinelloides .
Synthesis Analysis
The synthesis of 8-hydroxyquinoline derivatives, which are structurally related to 6-Bromoquinolin-8-ol, has been described in the literature . The synthesis involves bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform, affording 7-bromoquinolin-8-ol .Molecular Structure Analysis
The molecular formula of 6-Bromoquinolin-8-ol is C9H6BrNO . The average mass is 208.055 Da and the monoisotopic mass is 206.968353 Da .Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromoquinolin-8-ol are not detailed in the search results, the compound is known to be a useful intermediate in the preparation of certain fungicides .Scientific Research Applications
Medicinal Chemistry
Quinolines, including 6-Bromoquinolin-8-ol, have a variety of applications in medicinal chemistry . They are often used in the synthesis of pharmaceuticals due to their bioactive properties. For example, they can serve as the basis for developing new drugs with potential therapeutic effects.
Synthetic Organic Chemistry
In synthetic organic chemistry, quinolines are valuable because they can act as building blocks in the synthesis of complex organic compounds . The bromine atom in 6-Bromoquinolin-8-ol could potentially be used as a reactive site for further chemical modifications.
Industrial Chemistry
Quinolines also have applications in industrial chemistry . They can be used in the production of dyes, preservatives, and pesticides. The specific role of 6-Bromoquinolin-8-ol in these applications would depend on the exact chemical processes involved.
Green Chemistry
Recently, there has been a societal push for chemists to develop greener and more sustainable chemical processes . Quinolines, including 6-Bromoquinolin-8-ol, could potentially play a role in this area. For example, they might be used in alternative reaction methods that are more environmentally friendly.
Photocatalytic Synthesis
Quinolines can be used in photocatalytic synthesis, a process that uses light to speed up a chemical reaction . The presence of the bromine atom in 6-Bromoquinolin-8-ol could potentially enhance its photocatalytic properties.
Catalysts
Quinolines can act as catalysts in certain chemical reactions . The bromine atom in 6-Bromoquinolin-8-ol could potentially enhance its catalytic properties, making it useful in a variety of chemical reactions.
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline derivatives, to which 6-bromoquinolin-8-ol belongs, are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile structure .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and interference with dna or rna synthesis .
Biochemical Pathways
Quinoline derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and lipophilicity, suggest that it may have good bioavailability .
Result of Action
Quinoline derivatives are known to exert a wide range of biological effects, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
properties
IUPAC Name |
6-bromoquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUJTAIQEBHAMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327642 | |
Record name | 6-bromoquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
139399-64-7 | |
Record name | 6-Bromo-8-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139399-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromoquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromoquinolin-8-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.